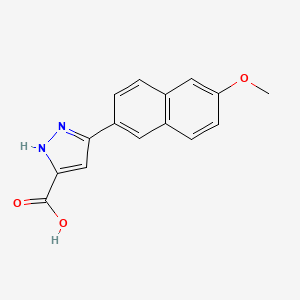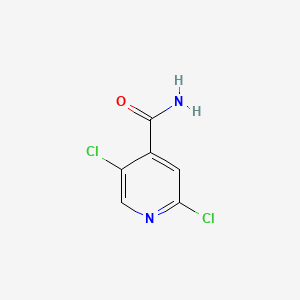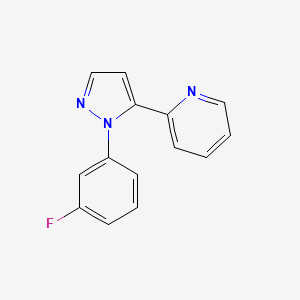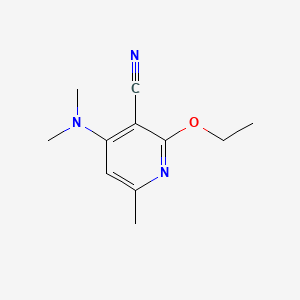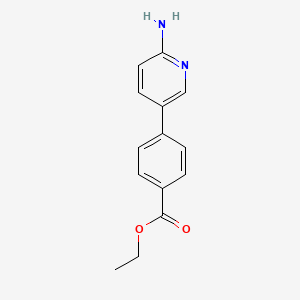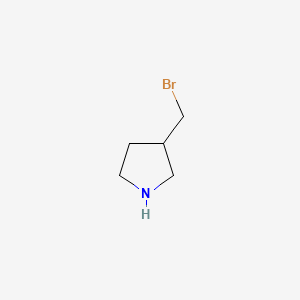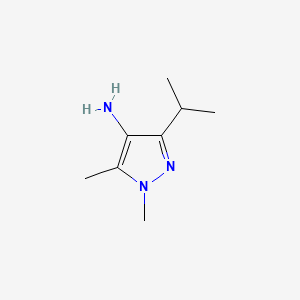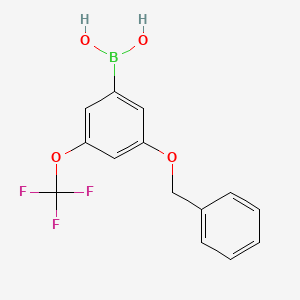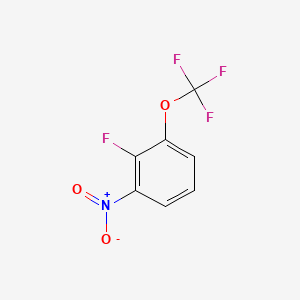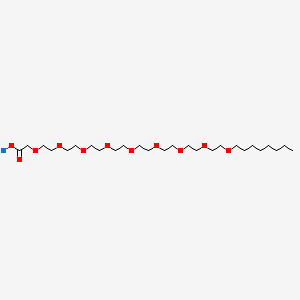
Sodium capryleth-9 carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium capryleth-9 carboxylate is a sodium salt derived from the polyethylene glycol ether of capryl alcohol. It is commonly used as a surfactant in various cosmetic and personal care products due to its excellent emulsifying and cleansing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium capryleth-9 carboxylate is typically synthesized by reacting polyethylene glycol ether of capryl alcohol with sodium hydroxide. The reaction involves the deprotonation of the carboxylate group, which then coordinates with the sodium cation .
Industrial Production Methods: The industrial production of this compound often involves a continuous process where polyethylene glycol ether is directly oxidized and neutralized by sodium hydroxide under the action of a catalyst. This method is preferred as it avoids the formation of unwanted by-products such as sodium chloroacetate and sodium chloride .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ether derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium capryleth-9 carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its emulsifying properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the formulation of shampoos, soaps, and other personal care products for its cleansing and emulsifying properties
Wirkmechanismus
The primary mechanism of action of sodium capryleth-9 carboxylate is its ability to reduce surface tension, allowing it to act as an effective surfactant. This property enables it to emulsify oils and disperse particles in aqueous solutions. The compound interacts with the lipid bilayers of cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Vergleich Mit ähnlichen Verbindungen
- Sodium capryleth-2 carboxylate
- Sodium capryleth-8 carboxylate
- Sodium capryleth-10 carboxylate
Comparison: Sodium capryleth-9 carboxylate is unique due to its specific chain length and the number of ethylene oxide units, which provide it with distinct emulsifying and cleansing properties. Compared to sodium capryleth-2 carboxylate and sodium capryleth-8 carboxylate, it offers better solubility and stability in various formulations .
Eigenschaften
CAS-Nummer |
126646-15-9 |
|---|---|
Molekularformel |
C26H51NaO11 |
Molekulargewicht |
562.673 |
IUPAC-Name |
sodium;2-[2-[2-[2-[2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H52O11.Na/c1-2-3-4-5-6-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26(27)28;/h2-25H2,1H3,(H,27,28);/q;+1/p-1 |
InChI-Schlüssel |
ACZURWACGCXVLA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




